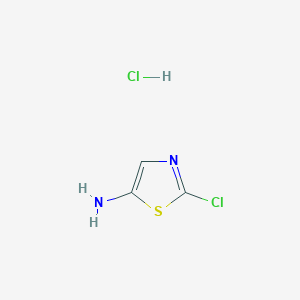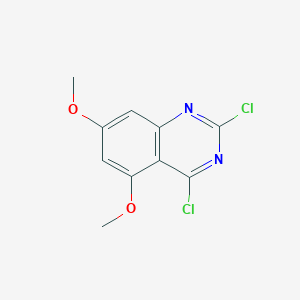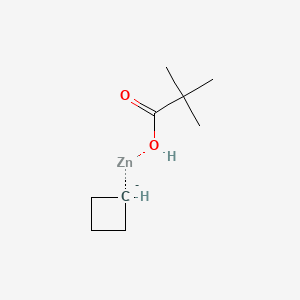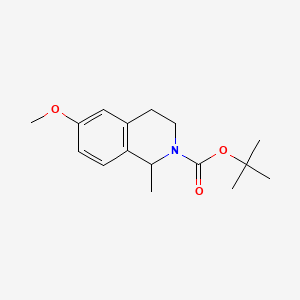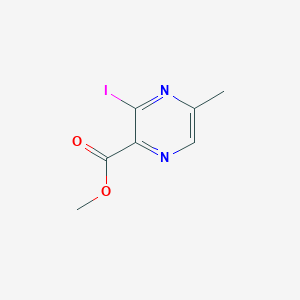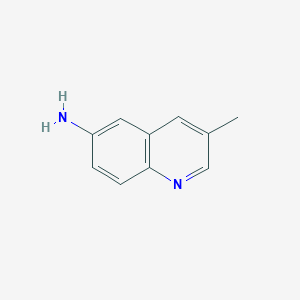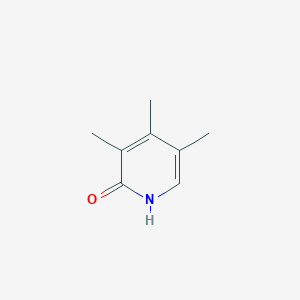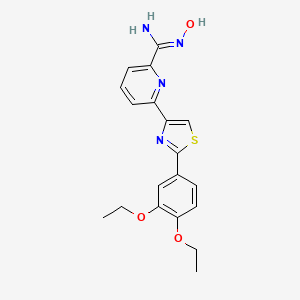
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide is a complex organic compound that features a thiazole ring, a phenyl group with diethoxy substituents, and a picolinimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then coupled with the diethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, such as halides or alkyl groups .
科学的研究の応用
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
作用機序
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-9-8-12(10-17(16)26-4-2)19-22-15(11-27-19)13-6-5-7-14(21-13)18(20)23-24/h5-11,24H,3-4H2,1-2H3,(H2,20,23) |
InChIキー |
MWLCORMWTLWKCZ-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)/C(=N/O)/N)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=NO)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


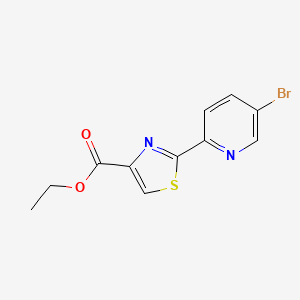
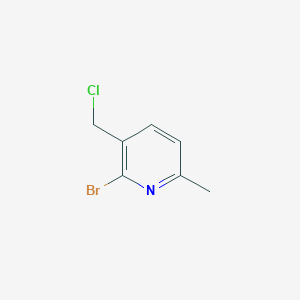
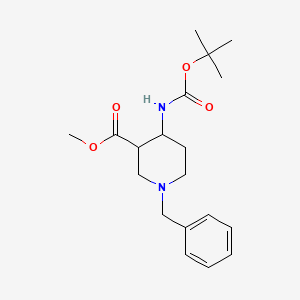
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
